

In vivo validation of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" biological activity

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Compound of Interest

Compound Name: Ethyl 4-oxo-3H-phthalazin-1-ylacetate

Cat. No.: B1296492

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In Vivo Validation of Phthalazine Derivatives: A Comparative Guide

A comprehensive analysis of the in vivo biological activity of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" and its functionally related phthalazine analogs.

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various phthalazine derivatives. While direct in vivo validation data for "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" as an aldose reductase inhibitor is not publicly available, this guide presents a comparative analysis of other phthalazine compounds with demonstrated in vivo efficacy in anticancer and anti-inflammatory models. This allows for an assessment of the therapeutic potential within this chemical class.

Comparative Analysis of In Vivo Biological Activity

The following sections detail the in vivo activities of selected phthalazine derivatives, categorized by their primary biological function.

Anticancer Activity of Phthalazine Derivatives

Several phthalazine derivatives have been investigated as potent anticancer agents, primarily targeting topoisomerase II and VEGFR-2.

Table 1: Summary of In Vivo Anticancer Activity of Phthalazine Derivatives

| Compound ID | Target | Animal Model | Dosage and Administration | Key Findings | Reference |
|-------------|------------------------------------|---------------------------|---------------------------|--|---------------------|
| 32b | Topoisomerase II | Not specified in abstract | Not specified in abstract | Significant tumor growth inhibition effect. | [1] |
| 9d | Topoisomerase II, DNA intercalator | Not specified in abstract | Not specified in abstract | Inhibited tumor proliferation, reducing solid tumor volume and mass. Restored liver enzymes, proteins, and CBC parameters to near-normal levels. | |

Anti-inflammatory Activity of Phthalazinone Derivatives

A number of phthalazinone derivatives have shown significant in vivo anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Summary of In Vivo Anti-inflammatory Activity of Phthalazinone Derivatives

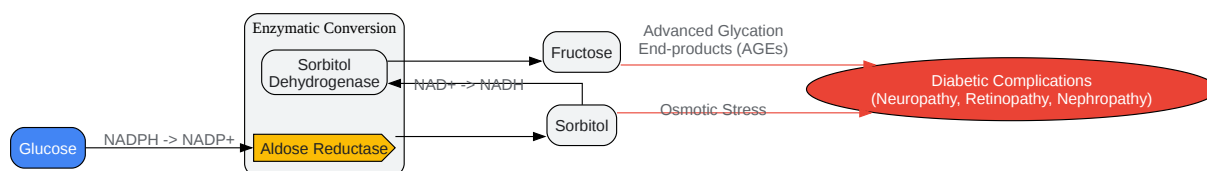
| Compound ID | Target | Animal Model | Dosage and Administration | Key Findings | Reference |
|---------------------|--------|-----------------------------------|---------------------------|---|---------------------|
| 2b | COX-2 | Carrageenan-induced rat paw edema | Not specified | Significant anti-inflammatory activity comparable to etoricoxib at 3 hours. | [2] |
| 2i | COX-2 | Carrageenan-induced rat paw edema | Not specified | Significant anti-inflammatory activity comparable to etoricoxib at 5 hours. | [2] |
| 2, 4, 5, 7a, 7b, 8b | COX-2 | Not specified | Not specified | Presented powerful anti-inflammatory activity compared to celecoxib. | |

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for the rational design and development of novel therapeutics.

Aldose Reductase and the Polyol Pathway

"Ethyl 4-oxo-3H-phthalazin-1-ylacetate" is classified as an aldose reductase inhibitor. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes pathogenic in hyperglycemic conditions, contributing to diabetic complications.

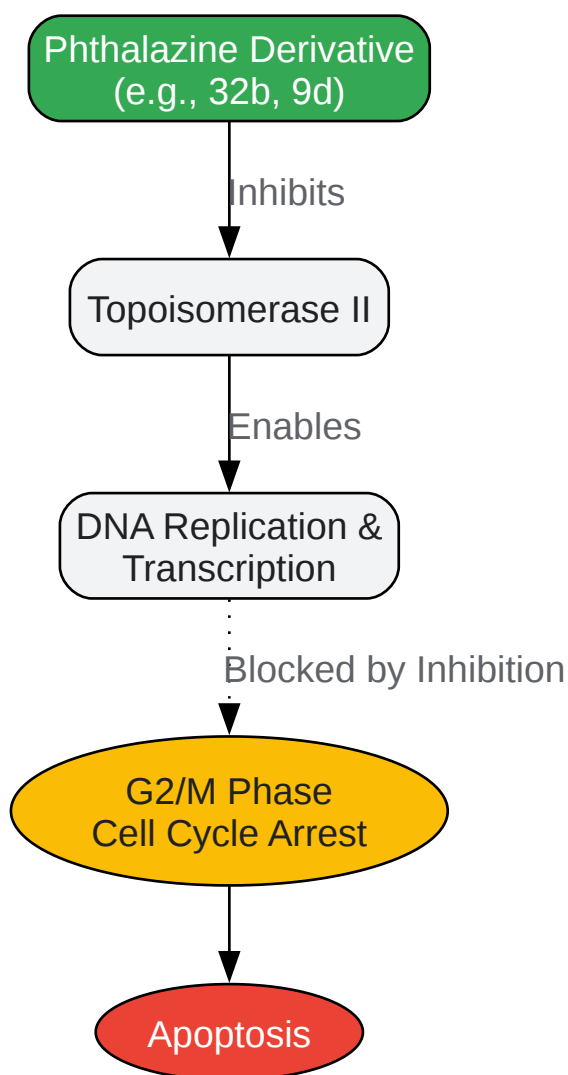


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Polyol Pathway and Aldose Reductase Inhibition.

Topoisomerase II Inhibition in Cancer Therapy

Topoisomerase II inhibitors interfere with the enzyme's function in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

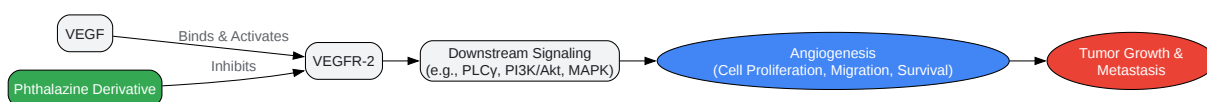


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Topoisomerase II Inhibition Pathway.

VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is a key receptor in mediating angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

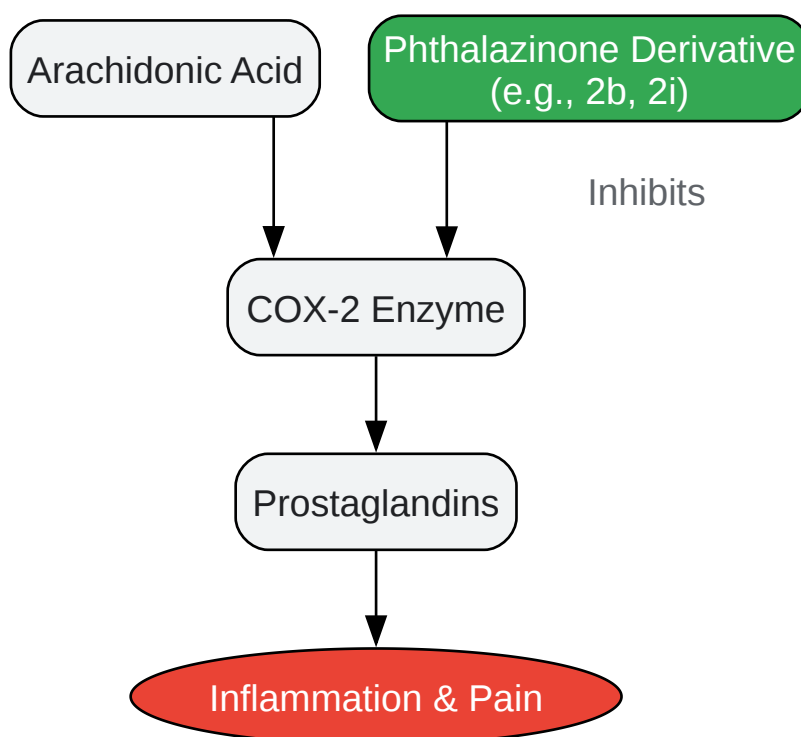


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VEGFR-2 Signaling Pathway in Angiogenesis.

COX-2 Inhibition in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.



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COX-2 Inhibition Pathway in Inflammation.

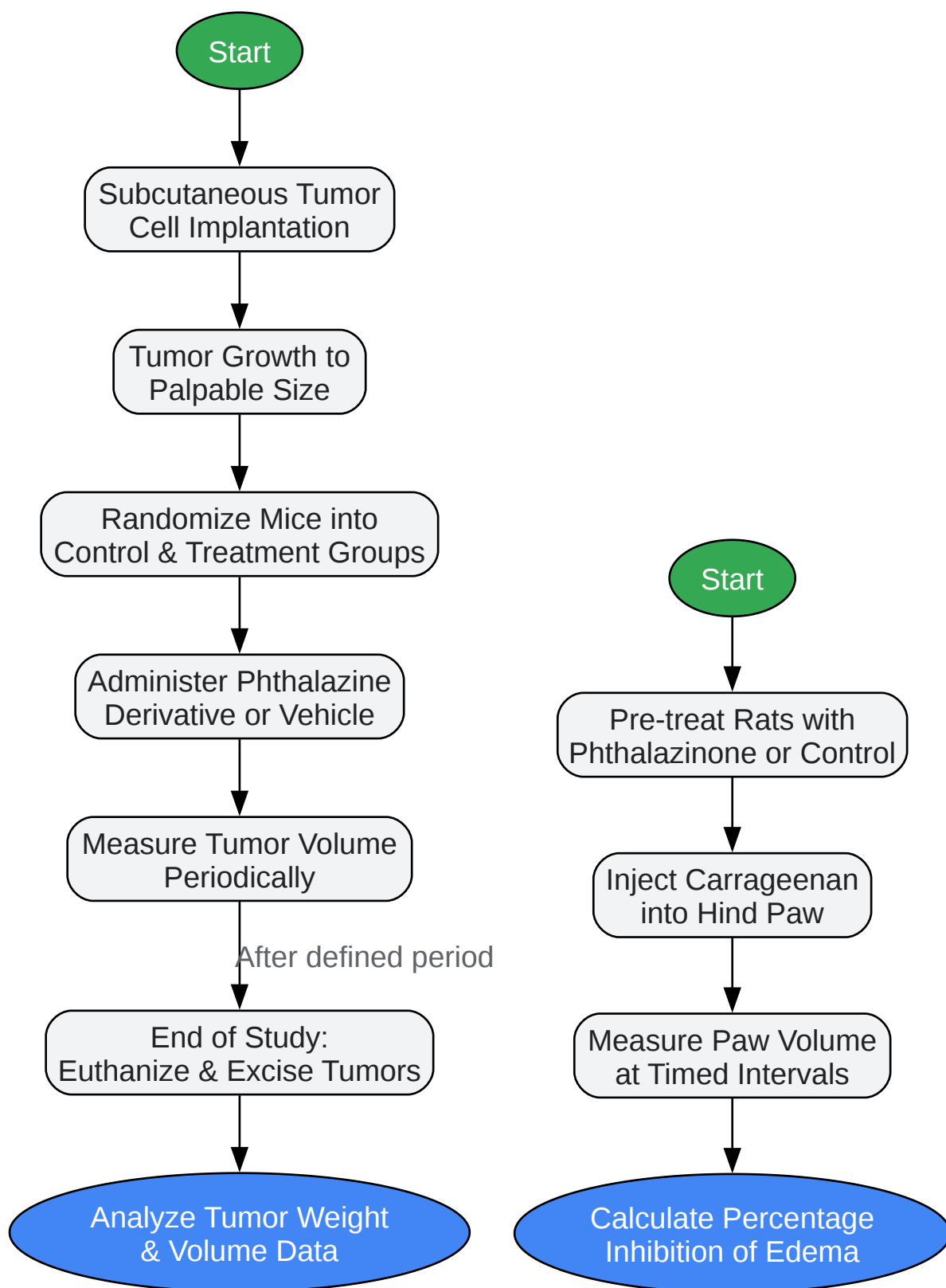
Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are general protocols for the in vivo assays cited in this guide.

In Vivo Anticancer Activity (General Protocol)

- Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

- **Tumor Cell Implantation:** Human cancer cells are subcutaneously injected into the flank of the mice.
- **Treatment:** Once tumors reach a palpable size, mice are randomized into control and treatment groups. The phthalazine derivative is administered (e.g., orally, intraperitoneally) at a specified dose and schedule.
- **Tumor Growth Measurement:** Tumor volume is measured periodically using calipers.
- **Endpoint:** At the end of the study, mice are euthanized, and tumors are excised and weighed.
- **Data Analysis:** Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.



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References

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- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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